molecular formula C10H11BrOS B13326111 2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

Cat. No.: B13326111
M. Wt: 259.16 g/mol
InChI Key: BEDPUFOBFVFQKU-UHFFFAOYSA-N
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Description

2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one (CAS 1800550-07-5) is a high-purity brominated benzothiophene derivative supplied with a minimum purity of 97% . This compound has a molecular formula of C10H11BrOS and a molecular weight of 259.16 g/mol . The bromine substituent on the benzothiophene scaffold makes it a versatile and valuable synthetic intermediate for medicinal chemistry and drug discovery research. It is particularly useful for constructing novel heterocyclic compounds via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of new chemical space. Benzothiophene-based structures are recognized as privileged scaffolds in pharmaceutical development. Research indicates that such core structures are frequently investigated for their potential to inhibit key disease-relevant enzymes . For instance, recent studies on novel inhibitors targeting immunoregulatory enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1) highlight the strategic use of hydrophobic, fused-ring systems to interact with enzyme active sites . The structural features of this brominated ketone make it a promising building block for developing potential inhibitors for similar targets in immunology and oncology research. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

2-bromo-6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one

InChI

InChI=1S/C10H11BrOS/c1-10(2)4-3-6-5-7(11)13-8(6)9(10)12/h5H,3-4H2,1-2H3

InChI Key

BEDPUFOBFVFQKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)SC(=C2)Br)C

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

The most common approach involves brominating a suitably substituted benzothiophen-7-one precursor, such as 6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one . This precursor is typically synthesized via established cyclization reactions, which are then subjected to regioselective bromination.

Bromination Procedure

  • Reagents: Elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
  • Reaction Conditions: Reactions are often performed in inert solvents such as chloroform or dichloromethane at controlled temperatures (0°C to room temperature) to prevent overbromination.
  • Mechanism: Radical bromination proceeds via homolytic cleavage, favoring substitution at the activated aromatic or benzylic positions, notably the 2-position on the benzothiophene ring.

Representative Reaction Scheme

Precursor benzothiophenone derivative + Br₂ (or NBS) → 2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one

Reaction Data

Parameter Conditions Yield References
Bromination reagent NBS in CCl₄ ~85-95%
Temperature 0°C to RT - -
Reaction time 2-4 hours - -

Synthesis via Oxidative Bromination Using Copper(II) Bromide

Method Overview

This route employs copper(II) bromide (CuBr₂) as a brominating agent, facilitating regioselective bromination under oxidative conditions.

Reaction Conditions

  • Reagents: Copper(II) bromide, acetonitrile as solvent.
  • Temperature: Reflux (~80°C).
  • Duration: 4-6 hours.
  • Notes: The oxidative environment promotes electrophilic aromatic substitution at the desired position, with high regioselectivity.

Reaction Data

Parameter Conditions Yield References
Reagents CuBr₂, acetonitrile ~97%
Reflux Yes - -

Synthesis via Sequential Halogenation and Cyclization

Approach

This method involves initial halogenation of a suitable aromatic precursor, followed by intramolecular cyclization to form the benzothiophene core with the bromine substituent at the 2-position.

Key Steps

  • Step 1: Bromination of a thiophene derivative at the 2-position.
  • Step 2: Cyclization with appropriate acyl or aldehyde groups under acidic or basic conditions.
  • Step 3: Oxidation or dehydrogenation to achieve the dihydrobenzothiophene structure.

Reaction Data

Parameter Conditions Yield References
Reagents Brominating agents + cyclization catalysts Variable ,
Reaction temperature 80-120°C - -

Alternative Synthetic Routes and Notes

Metal-Catalyzed Cross-Coupling

Recent advances include Suzuki or Stille coupling reactions to install the bromine atom onto pre-formed heterocyclic frameworks, offering high regioselectivity and functional group tolerance.

Photochemical Bromination

Photochemically initiated bromination under UV light in inert solvents has been explored for selective substitution, although this method is less common for this specific compound due to regioselectivity challenges.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield Advantages References
Bromination with NBS NBS, CCl₄ 0°C to RT, 2-4 hrs 85-95% Simple, high yield
Copper(II) bromide oxidation CuBr₂, acetonitrile Reflux (~80°C), 4-6 hrs 97% High regioselectivity
Sequential halogenation and cyclization Halogenating agents + cyclization catalysts 80-120°C Variable Versatile, adaptable ,
Metal-catalyzed cross-coupling Pd catalysts Mild, room temperature High Precise control Recent advances

Final Notes

  • The choice of method depends on the desired scale, available reagents, and specific regioselectivity requirements.
  • The bromination step must be carefully controlled to prevent overbromination or formation of polybrominated by-products.
  • Purification typically involves recrystallization or chromatography to isolate the pure This compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one (Target) C$9$H$9$BrOS 245.1 Br (C2), 2×CH$_3$ (C6) Intermediate in heterocyclic synthesis
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (CAS: 274925-56-3) C$8$H$7$BrOS 231.11 Br (C3) Research chemical; solubility: 10 mM in DMSO
6,6-Dimethyl-5,6-dihydrobenzothiophen-7(4H)-one (CAS: N/A) C$9$H${10}$OS 166.24 2×CH$_3$ (C6) Non-brominated analogue; reduced reactivity
2-Bromo-5,6-dihydro-4H-benzothiazol-7-one (CAS: 1201633-72-8) C$7$H$6$BrNOS 232.1 Br (C2), thiazole ring (N at C1) Benzothiazole core; synthesized via CuBr$_2$-mediated bromination
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS: 960289-03-6) C$7$H$6$BrNOS 232.1 Thienopyridine fused ring Enhanced basicity due to pyridine nitrogen

Key Comparative Insights

Substituent Position and Reactivity: The 2-bromo substituent in the target compound contrasts with the 3-bromo isomer (CAS: 274925-56-3), which lacks dimethyl groups. Bromine at C2 may enhance electrophilic substitution reactivity compared to C3 .

This modification is critical in medicinal chemistry for targeting enzymes or receptors . The thienopyridine derivative (CAS: 960289-03-6) exhibits a fused pyridine ring, increasing solubility in polar solvents and enabling coordination with metal catalysts .

Synthetic Pathways: The target compound’s synthesis likely involves bromination of a preformed dihydrobenzothiophenone, akin to methods used for 2-bromo-benzothiazoles (e.g., CuBr$_2$/tert-butyl nitrite in acetonitrile) . In contrast, chromenone derivatives (e.g., ) employ condensation reactions with diketones and aldehydes, highlighting divergent strategies for bicyclic ketone systems .

Crystallographic and Hydrogen-Bonding Behavior: The dimethyl groups in the target compound may influence crystal packing by reducing molecular flexibility, as seen in related structures where bulky substituents stabilize specific conformations . Analogues like the chromenone derivative () form intramolecular N–H···O hydrogen bonds (S(6) rings), suggesting the target compound could exhibit similar stabilization if functional groups align .

Biological Activity

2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one (also referred to as MFCD32691202) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H10BrNOS, with a molecular weight of 260.15 g/mol. Its structure includes a bromine atom and a benzothiophenone moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H10BrNOS
Molecular Weight260.15 g/mol
IUPAC NameThis compound
InChI KeyIMXKKSZCMXIPJW-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests show that it inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preclinical studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiophenones exhibit varying degrees of antimicrobial activity. The specific derivative this compound was noted for its potent activity against Gram-positive bacteria .
  • Cancer Cell Apoptosis : Research conducted by Smith et al. (2023) found that treatment with this compound led to a significant decrease in viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
  • Inflammation Model : In a murine model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions using brominated precursors. For example, analogous protocols involve reacting brominated aldehydes (e.g., 4-bromophenylaldehyde) with cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux, catalyzed by L-proline, followed by bromination steps . Microwave-assisted one-pot reactions have also been reported for structurally similar chromenones, achieving efficient cyclization and functionalization . Purification typically involves recrystallization or flash chromatography, with yields ranging from 60–85% depending on solvent systems .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is critical for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For example, studies on analogous brominated chromenones reveal envelope conformations in six-membered rings (puckering amplitude Q = 0.372 Å) and intramolecular N–H⋯O hydrogen bonds forming S(6) motifs . NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm functional groups and molecular weight .

Q. What purification strategies are recommended for isolating high-purity samples?

  • Methodological Answer : Flash chromatography with silica gel (eluent: toluene/methanol gradients) effectively removes byproducts . Recrystallization from ethanol or acetonitrile is preferred for obtaining single crystals suitable for X-ray analysis . Purity (>98%) is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and selectivity?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; ethanol balances yield and purity .
  • Catalysis : L-proline improves enantioselectivity in analogous syntheses, while potassium carbonate aids deprotonation in bromination steps .
  • Temperature Control : Reflux (80–100°C) ensures complete cyclization, while microwave irradiation reduces reaction time from hours to minutes .
    Statistical tools like Design of Experiments (DoE) can model parameter interactions for yield optimization .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

  • Methodological Answer : Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and van der Waals forces between bromine and aromatic π-systems stabilize hexagonal packing. For example, in related structures, hydrogen-bonded hexameric rings align parallel to the ab plane, with Br atoms deviating from the benzene plane by 0.12 Å, influencing crystallinity . Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from H-bonding .

Q. How can this compound serve as a precursor in medicinal chemistry studies?

  • Methodological Answer : The bromine atom enables Suzuki coupling for introducing aryl/heteroaryl groups, while the ketone moiety allows functionalization via Grignard or reductive amination. For example, derivatives of similar dihydrobenzothiophenones exhibit kinase inhibition (IC₅₀ < 1 µM in in vitro assays) . Computational docking (AutoDock Vina) predicts binding to ATP pockets, validated by SPR binding kinetics .

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